![molecular formula C19H16N6OS B3006031 benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034290-39-4](/img/structure/B3006031.png)

benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

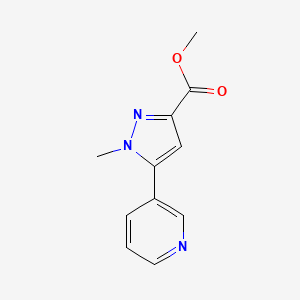

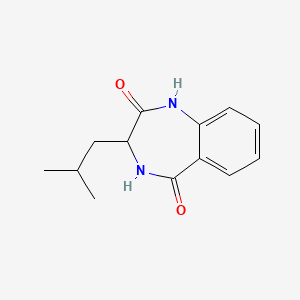

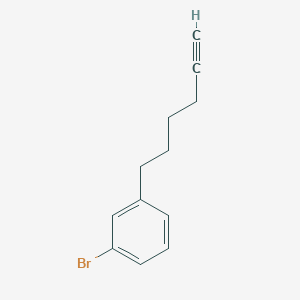

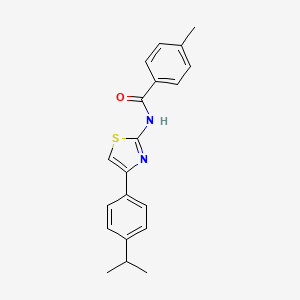

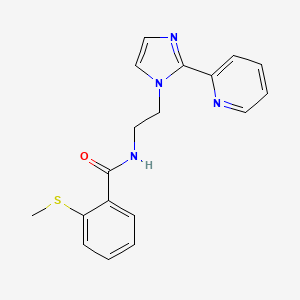

The compound , benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone, is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures within its framework. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, properties, and potential biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves starting materials such as Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene, with the use of Bredereck’s reagent for the selective formation of chalcones . Although the exact synthesis of this compound is not described, the methodologies applied in the synthesis of similar compounds could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by spectroscopic techniques including IR, NMR, and mass analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of benzo[c][1,2,5]thiadiazol and triazolyl groups suggests a molecule with a complex aromatic system, which could be analyzed using these spectroscopic methods.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The benzo[d]thiazole moiety, for example, has been utilized in the synthesis of anti-mycobacterial chemotypes, indicating that the benzo[c][1,2,5]thiadiazol moiety in the compound of interest may also engage in biologically relevant chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often closely related to their molecular structure. The presence of multiple aromatic systems and heteroatoms within the compound suggests it may have significant lipophilicity, which could influence its solubility and membrane permeability. The benzo[d]thiazole derivatives have shown low cytotoxicity and good anti-mycobacterial activity, suggesting that the benzo[c][1,2,5]thiadiazol derivative may also exhibit similar properties .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withprotein tyrosine phosphatase 1B (PTP1B) and SHP2 . These proteins play crucial roles in cellular signal transduction pathways.

Mode of Action

It’s known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The compound likely affects the biochemical pathways involving PTP1B and SHP2 . These proteins are involved in numerous cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Pharmacokinetics

The good liposolubility of the sulfur atom in similar thiadiazole-containing compounds has a positive effect on their biological activity and pharmacokinetic properties, making them capable of easily crossing through cell membranes .

Result of Action

Similar compounds have been found to inhibit ptp1b and shp2 , which could potentially alter cellular signaling pathways.

Action Environment

It’s worth noting that similar compounds have been found to be air-, thermo-, and photostable , suggesting that they may be resistant to various environmental conditions.

Direcciones Futuras

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS/c26-19(14-6-7-16-17(10-14)22-27-21-16)24-9-8-15(11-24)25-12-18(20-23-25)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLFUQPVSPQFBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3005951.png)

![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3005952.png)

![7-(4-bromophenyl)-N-(4-isopropylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005958.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B3005966.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)

![2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3005971.png)